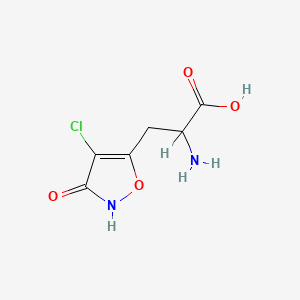

Cl-HIBO

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-chloro-3-oxo-1,2-oxazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O4/c7-4-3(13-9-5(4)10)1-2(8)6(11)12/h2H,1,8H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSXCQTXUSQQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=O)NO1)Cl)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cl-HIBO

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cl-HIBO, also known as Chloro-homoibotenic acid, is a potent and subtype-selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] This guide provides a comprehensive overview of its mechanism of action, drawing from available pharmacological data. It details the molecular target of Cl-HIBO, its effects on receptor activation, and the downstream signaling cascades that are initiated. This document also includes representative experimental protocols for the characterization of AMPA receptor agonists and visualizations of the key pathways and workflows.

Introduction

Cl-HIBO, with the chemical name (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, is a synthetic molecule designed to selectively target specific subunits of the AMPA receptor.[1][2] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their function is crucial for synaptic plasticity, learning, and memory. The subtype selectivity of Cl-HIBO makes it a valuable tool for dissecting the roles of different AMPA receptor compositions in physiological and pathological processes.

Molecular Target and Binding Affinity

The primary molecular target of Cl-HIBO is the AMPA receptor, a tetrameric ligand-gated ion channel. Cl-HIBO exhibits high selectivity for AMPA receptors containing GluR1 and GluR2 subunits.[1]

Quantitative Data: Potency and Efficacy

The potency of Cl-HIBO has been determined through electrophysiological studies on recombinant AMPA receptors expressed in heterologous systems. The half-maximal effective concentrations (EC50) for various homomeric AMPA receptor subunits are summarized below.

| Receptor Subunit | EC50 (μM) |

| GluR1 | 4.7 |

| GluR2 | 1.7 |

| GluR3 | 2700 |

| GluR4 | 1300 |

| Table 1: EC50 values of Cl-HIBO for different rat recombinant homomeric AMPA receptor subunits. Data sourced from Chemsrc and MedChemExpress. |

An IC50 value of 0.22 μM has also been reported, indicating its potency as an AMPA receptor agonist. Cl-HIBO is described as a strongly desensitizing full agonist at the GluR1 subunit.

Mechanism of Action: Signaling Pathways

Upon binding to the ligand-binding domain of the AMPA receptor, Cl-HIBO induces a conformational change that opens the associated ion channel. This allows the influx of cations, primarily Na+ and in some cases Ca2+, into the postsynaptic neuron, leading to depolarization.

The activation of AMPA receptors by agonists like Cl-HIBO can initiate several downstream signaling cascades. While specific studies on the signaling pathways activated by Cl-HIBO are not extensively detailed in the public domain, the general pathways activated by AMPA receptors are well-characterized. These include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: AMPA receptor activation can lead to the phosphorylation and activation of the MAPK/ERK cascade. This pathway is crucial for synaptic plasticity and gene expression.

-

Src Family Kinase (Lyn) Activation: AMPA receptors can physically associate with and activate non-receptor tyrosine kinases such as Lyn. This activation can occur independently of ion influx and also leads to the activation of the MAPK pathway.

Below is a diagram illustrating the general signaling pathway initiated by AMPA receptor activation.

Experimental Protocols

The following are representative, detailed methodologies for key experiments used to characterize AMPA receptor agonists like Cl-HIBO. These protocols are based on standard techniques in the field and may not reflect the exact procedures used in the primary literature describing Cl-HIBO.

Heterologous Expression of AMPA Receptors in Xenopus Oocytes

This protocol describes the expression of AMPA receptors in Xenopus laevis oocytes for subsequent electrophysiological recording.

Materials:

-

Mature female Xenopus laevis

-

Collagenase Type II

-

OR-2 solution (calcium-free)

-

Barth's solution (supplemented with antibiotics)

-

cRNA encoding AMPA receptor subunits (e.g., GluR1, GluR2)

-

Nanoliter injector

Procedure:

-

Oocyte Preparation: Surgically remove a portion of the ovary from an anesthetized female Xenopus laevis.

-

Defolliculation: Incubate the ovarian lobes in a collagenase solution in OR-2 to remove the follicular layer.

-

Oocyte Selection: Manually select stage V-VI oocytes.

-

cRNA Injection: Inject each oocyte with approximately 50 nL of cRNA solution (e.g., 1 ng/nL) encoding the desired AMPA receptor subunits.

-

Incubation: Incubate the injected oocytes in Barth's solution at 16-18°C for 2-7 days to allow for receptor expression.

Two-Electrode Voltage Clamp (TEVC) Recording

This protocol is for recording agonist-induced currents from AMPA receptors expressed in Xenopus oocytes.

Materials:

-

TEVC amplifier and data acquisition system

-

Micromanipulators

-

Glass capillaries for microelectrodes

-

3 M KCl solution

-

Recording chamber and perfusion system

-

Recording solution (e.g., ND96)

-

Cl-HIBO stock solution

Procedure:

-

Microelectrode Preparation: Pull glass microelectrodes to a resistance of 0.5-5 MΩ and fill with 3 M KCl.

-

Oocyte Placement: Place an oocyte in the recording chamber and continuously perfuse with recording solution.

-

Impaling the Oocyte: Impale the oocyte with two microelectrodes for voltage sensing and current injection.

-

Voltage Clamp: Clamp the oocyte membrane potential to a holding potential of -60 to -80 mV.

-

Agonist Application: Apply different concentrations of Cl-HIBO to the oocyte via the perfusion system.

-

Current Recording: Record the inward currents elicited by Cl-HIBO.

-

Data Analysis: Plot the current responses against the Cl-HIBO concentration to determine the EC50 value.

References

Cl-HIBO: A Technical Guide to a Highly Selective AMPA Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO), a potent and highly subtype-selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document details its pharmacological properties, experimental protocols for its characterization, and the signaling pathways it modulates, serving as a core resource for professionals in neuroscience research and drug development.

Introduction to Cl-HIBO

Cl-HIBO, or chloro-homoibotenic acid, is a synthetic excitatory amino acid analogue designed to selectively target specific subtypes of AMPA receptors.[1] AMPA receptors, which are ionotropic glutamate receptors, are fundamental to fast excitatory neurotransmission in the central nervous system (CNS).[1] They are tetrameric structures composed of different subunits (GluA1, GluA2, GluA3, and GluA4), and the specific subunit composition dictates the receptor's physiological and pharmacological properties.

Cl-HIBO has demonstrated remarkable selectivity for AMPA receptors containing GluA1 and GluA2 subunits over those containing GluA3 and GluA4 subunits.[1] This property makes it an invaluable pharmacological tool for dissecting the roles of different AMPA receptor subtypes in synaptic plasticity, learning, and memory, as well as for investigating their involvement in various neurological disorders.

Pharmacological Profile and Data

The defining characteristic of Cl-HIBO is its significant selectivity for GluA1 and GluA2 subunit-containing AMPA receptors. This selectivity has been quantified through extensive in vitro studies, including radioligand binding assays and electrophysiological recordings.

Binding Affinity and Efficacy

Quantitative data from various studies are summarized below, highlighting the potency and selectivity of Cl-HIBO.

| Receptor Subtype | Parameter | Value (µM) | Reference |

| Rat recombinant homomeric GluA1 | EC50 | 4.7 | [1] |

| Rat recombinant homomeric GluA2 | EC50 | 1.7 | [1] |

| Rat recombinant homomeric GluA3 | EC50 | 2700 | |

| Rat recombinant homomeric GluA4 | EC50 | 1300 | |

| Native AMPA Receptors | IC50 | 0.22 |

Table 1: Potency (EC50) and inhibitory concentration (IC50) of Cl-HIBO at various AMPA receptor subtypes.

The electrophysiological selectivity of Cl-HIBO for GluA1/2 over GluA3/4 ranges from 275 to 1600-fold.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of selective agonists like Cl-HIBO. The following sections outline the key experimental protocols.

Synthesis of (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO)

While a detailed, step-by-step synthesis protocol is proprietary to the original researchers, the synthesis is based on the chemical manipulation of homoibotenic acid analogues. A generalized synthetic scheme is presented below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of Cl-HIBO for different AMPA receptor subtypes.

Protocol Steps:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the desired AMPA receptor subtype in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in the assay buffer.

-

-

Competition Binding:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]AMPA).

-

Add increasing concentrations of unlabeled Cl-HIBO to compete with the radioligand for binding to the receptor.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the Cl-HIBO concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Cl-HIBO that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is employed to measure the functional activity (EC50) of Cl-HIBO at different AMPA receptor subtypes expressed in Xenopus oocytes.

Protocol Steps:

-

Oocyte Preparation and Injection:

-

Harvest and enzymatically defolliculate stage V-VI oocytes from Xenopus laevis.

-

Inject the oocytes with cRNA encoding the desired homomeric or heteromeric AMPA receptor subunits.

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with Ringer's solution.

-

Impale the oocyte with two microelectrodes filled with KCl, one for measuring membrane potential and the other for injecting current.

-

Clamp the oocyte's membrane potential at a holding potential of, for example, -60 mV.

-

Apply increasing concentrations of Cl-HIBO to the oocyte via the perfusion system.

-

-

Data Acquisition and Analysis:

-

Record the inward current elicited by each concentration of Cl-HIBO.

-

Normalize the peak current responses to the maximal response obtained at a saturating concentration of the agonist.

-

Plot the normalized current as a function of the Cl-HIBO concentration and fit the data to a Hill equation to determine the EC50 and Hill coefficient.

-

Signaling Pathways

Activation of AMPA receptors by agonists like Cl-HIBO initiates a cascade of intracellular signaling events that are crucial for synaptic plasticity. One of the key non-canonical signaling pathways involves the Src-family tyrosine kinase, Lyn.

Upon binding of Cl-HIBO to GluA1/2-containing AMPA receptors, a conformational change occurs that not only opens the ion channel but can also lead to the activation of associated signaling proteins. In the cerebellum, the Lyn kinase is physically associated with the AMPA receptor. Receptor activation by an agonist leads to the rapid activation of Lyn, a process that is independent of Ca2+ and Na+ influx through the receptor's channel.

Activated Lyn then initiates the mitogen-activated protein kinase (MAPK) signaling cascade, leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activated ERK1/2 can translocate to the nucleus and phosphorylate the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB, in turn, promotes the transcription of target genes, including brain-derived neurotrophic factor (BDNF). The upregulation of BDNF is a critical component of synaptic plasticity, such as long-term potentiation (LTP), and neuronal survival.

In Vivo Effects and Neurotoxicity

The in vivo effects of Cl-HIBO are primarily related to its potent activation of GluA1/2-containing AMPA receptors. Administration of Cl-HIBO is expected to produce strong excitatory effects in the CNS.

The neurotoxicity of Cl-HIBO is reported to be similar to that of AMPA. High concentrations or prolonged exposure to potent AMPA receptor agonists can lead to excitotoxicity, a pathological process in which excessive neuronal stimulation results in cell damage and death. This is primarily mediated by excessive Ca2+ influx through Ca2+-permeable AMPA receptors (those lacking the GluA2 subunit) and voltage-gated calcium channels, leading to the activation of various catabolic enzymes, mitochondrial dysfunction, and the production of reactive oxygen species.

Conclusion

Cl-HIBO is a powerful and selective pharmacological tool for the investigation of AMPA receptor function. Its high affinity and selectivity for GluA1 and GluA2 subunits allow for the precise dissection of the roles of these specific receptor subtypes in health and disease. The detailed experimental protocols and an understanding of the downstream signaling pathways provided in this guide will aid researchers, scientists, and drug development professionals in effectively utilizing Cl-HIBO in their studies to advance our understanding of glutamatergic neurotransmission and to explore novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

Chloro-homoibotenic Acid: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of chloro-homoibotenic acid (Cl-HIBO), a potent and highly selective agonist for the GluR1 and GluR2 subunits of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document details the discovery, synthesis, and pharmacological characterization of Cl-HIBO, presenting key quantitative data in a structured format. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside a visualization of its presumed signaling pathway. This guide is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and medicinal chemistry who are interested in the development and application of selective AMPA receptor modulators.

Discovery and Rationale

Chloro-homoibotenic acid, formally known as (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, was rationally designed and first synthesized by Anderud and colleagues in 2003.[1] The design was based on structural studies of the AMPA receptor ligand-binding domain, with the goal of creating a highly subtype-selective agonist. The introduction of a chlorine atom at the 4-position of the isoxazole ring of homoibotenic acid was a key modification aimed at achieving selectivity for specific AMPA receptor subunits. This strategic chemical alteration resulted in a compound with potent and selective agonist activity at GluR1 and GluR2-containing AMPA receptors.[1]

Synthesis of Chloro-homoibotenic Acid

The synthesis of (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO) is a multi-step process. The following is a detailed experimental protocol based on the original synthesis.

Experimental Protocol: Synthesis of Cl-HIBO

Materials:

-

Starting materials for the synthesis of the isoxazole core

-

Chlorinating agent (e.g., N-chlorosuccinimide)

-

Reagents for the introduction of the amino acid side chain

-

Appropriate solvents and purification materials (e.g., silica gel for chromatography)

Procedure:

-

Synthesis of the Isoxazole Ring: The synthesis begins with the construction of the 3-hydroxy-5-isoxazolyl core. This is typically achieved through the condensation of a β-ketoester with hydroxylamine, followed by cyclization.

-

Chlorination: The isoxazole ring is then chlorinated at the 4-position. This can be accomplished using a suitable chlorinating agent such as N-chlorosuccinimide (NCS) in an appropriate solvent. The reaction conditions (temperature, reaction time) must be carefully controlled to ensure selective chlorination.

-

Introduction of the Propionic Acid Side Chain: An appropriate building block, such as a protected 2-aminomalonate derivative, is then used to introduce the 2-amino-3-propionic acid side chain at the 5-position of the isoxazole ring. This is typically achieved through a nucleophilic substitution reaction.

-

Deprotection and Purification: In the final step, any protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions (e.g., acid or base hydrolysis). The final product, (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, is then purified to a high degree using techniques such as recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized Cl-HIBO should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Selectivity

Cl-HIBO is a potent agonist at AMPA receptors, with a particularly high selectivity for receptors containing the GluR1 and GluR2 subunits.[1] Its pharmacological profile has been characterized through radioligand binding assays and electrophysiological recordings.

Quantitative Data

| Parameter | Receptor Subtype | Value | Reference |

| EC₅₀ | GluR1 | 4.7 µM | [2] |

| GluR2 | 1.7 µM | [2] | |

| IC₅₀ | AMPA Receptor | 0.22 µM | |

| Electrophysiological Selectivity | GluR1/2 vs. GluR3/4 | 275- to 1600-fold |

Experimental Protocols: Pharmacological Characterization

Radioligand Binding Assay:

Objective: To determine the binding affinity (Ki) of Cl-HIBO for AMPA receptors.

Materials:

-

Membrane preparations from cells expressing specific AMPA receptor subtypes (e.g., HEK293 cells)

-

Radioligand (e.g., [³H]AMPA)

-

Cl-HIBO (as the competing ligand)

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate the cell membrane preparations with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled Cl-HIBO.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The IC₅₀ value (the concentration of Cl-HIBO that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes:

Objective: To determine the functional potency (EC₅₀) and efficacy of Cl-HIBO at different AMPA receptor subtypes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for the desired AMPA receptor subunits (GluR1, GluR2, GluR3, GluR4)

-

Two-electrode voltage clamp setup

-

Perfusion system

-

Recording solution (e.g., Barth's solution)

-

Cl-HIBO solutions of varying concentrations

Procedure:

-

Inject the Xenopus oocytes with the cRNA encoding the specific AMPA receptor subunits and incubate for 2-5 days to allow for receptor expression.

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential of -60 to -80 mV.

-

Apply Cl-HIBO at various concentrations to the oocyte via the perfusion system.

-

Record the inward current elicited by the activation of the AMPA receptors.

-

Construct a dose-response curve by plotting the peak current response against the concentration of Cl-HIBO.

-

The EC₅₀ value (the concentration of Cl-HIBO that produces 50% of the maximal response) and the maximal response (efficacy) are determined by fitting the dose-response curve with a sigmoidal function.

Signaling Pathway

As a selective agonist of GluR1 and GluR2-containing AMPA receptors, Cl-HIBO is expected to activate the canonical ionotropic signaling pathway associated with these receptors. Upon binding, Cl-HIBO induces a conformational change in the receptor, leading to the opening of the ion channel and a rapid influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺ (depending on the presence of the edited GluR2 subunit). This influx of positive ions leads to depolarization of the neuronal membrane.

Caption: Cl-HIBO binds to and activates GluR1/2 AMPA receptors, leading to ion influx and membrane depolarization.

Neurotoxicity Profile

The initial characterization of Cl-HIBO indicated that its neurotoxicity is similar to that of AMPA. This suggests that at high concentrations or with prolonged exposure, Cl-HIBO can induce excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage and death.

Experimental Protocol: Neurotoxicity Assay

Objective: To assess the neurotoxic potential of Cl-HIBO in primary neuronal cultures.

Materials:

-

Primary cortical or hippocampal neuron cultures

-

Cl-HIBO

-

Cell culture medium and supplements

-

Assay for cell viability (e.g., MTT assay, LDH release assay, or live/dead cell staining with fluorescent dyes like propidium iodide and calcein-AM)

-

Microplate reader or fluorescence microscope

Procedure:

-

Plate primary neurons in multi-well plates and allow them to mature for a specified period (e.g., 7-14 days in vitro).

-

Expose the neuronal cultures to a range of concentrations of Cl-HIBO for a defined duration (e.g., 24-48 hours). Include a vehicle control and a positive control for excitotoxicity (e.g., a high concentration of glutamate or AMPA).

-

After the exposure period, assess cell viability using a chosen method:

-

MTT Assay: Measure the metabolic activity of viable cells.

-

LDH Assay: Measure the release of lactate dehydrogenase from damaged cells into the culture medium.

-

Live/Dead Staining: Visualize viable and dead cells using fluorescence microscopy.

-

-

Quantify the results and determine the concentration of Cl-HIBO that causes a significant reduction in cell viability (e.g., the LC₅₀).

Conclusion and Future Directions

Chloro-homoibotenic acid is a valuable pharmacological tool for the selective activation of GluR1 and GluR2-containing AMPA receptors. Its discovery and synthesis have provided researchers with a means to dissect the specific roles of these receptor subtypes in synaptic transmission, plasticity, and various neurological processes. The detailed protocols provided in this guide should facilitate the replication and extension of these seminal findings. Future research may focus on the development of even more selective modulators, the exploration of the therapeutic potential of targeting specific AMPA receptor subtypes, and a deeper understanding of the downstream signaling cascades initiated by compounds like Cl-HIBO.

References

Pharmacological Profile of (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, commonly known as Cl-HIBO, is a potent and highly subtype-selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with a marked preference for GluR1 and GluR2 subunits.[1] This technical guide provides a comprehensive overview of the pharmacological properties of Cl-HIBO, including its receptor binding affinity, functional potency, and neurotoxic effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Cl-HIBO's interaction with AMPA receptors.

Table 1: Receptor Binding Affinity of Cl-HIBO

| Radioligand | Preparation | IC₅₀ (μM) |

| [³H]AMPA | Rat cortical membranes | 0.22 |

Table 2: Functional Potency of Cl-HIBO at Recombinant AMPA Receptors

| Receptor Subunit | Expression System | EC₅₀ (μM) |

| GluR1 (flip) | Xenopus laevis oocytes | 4.7 |

| GluR2 (flip) | Xenopus laevis oocytes | 1.7 |

| GluR3 (flip) | Xenopus laevis oocytes | >1000 |

| GluR4 (flip) | Xenopus laevis oocytes | >1000 |

Table 3: Neurotoxicity Profile of Cl-HIBO

| Assay | Cell Type | EC₅₀ (μM) |

| Lactate Dehydrogenase (LDH) Release | Cultured mouse cortical neurons | 3.7 |

Signaling Pathway

Cl-HIBO, as a selective agonist of GluR1/2 AMPA receptors, is predicted to activate downstream signaling cascades typically associated with AMPA receptor activation. This can occur through both ion flux-dependent and -independent mechanisms. The binding of Cl-HIBO to the ligand-binding domain of the GluR1/2 subunits induces a conformational change, leading to the opening of the ion channel and influx of Na⁺ and Ca²⁺ ions. This depolarization and calcium entry can trigger a cascade of intracellular events, including the activation of protein kinases such as CaMKII and PKC, and subsequent activation of the MAPK/ERK pathway. This pathway is crucial for synaptic plasticity and gene expression. Additionally, AMPA receptors can signal independently of ion flux by directly interacting with and activating intracellular signaling proteins like Src family tyrosine kinases.

Caption: Proposed signaling pathway for Cl-HIBO upon binding to GluR1/2 AMPA receptors.

Experimental Protocols

Radioligand Binding Assay

This protocol details the competitive binding assay used to determine the affinity of Cl-HIBO for AMPA receptors in rat cortical membranes.

Caption: Workflow for the radioligand binding assay to determine Cl-HIBO affinity.

Methodology:

-

Membrane Preparation:

-

Whole brains from male Wistar rats are homogenized in ice-cold 0.32 M sucrose.

-

The homogenate is centrifuged at 1000 x g for 10 minutes at 4°C.

-

The resulting supernatant is further centrifuged at 20,000 x g for 20 minutes at 4°C.

-

The pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) and incubated at 37°C for 30 minutes to remove endogenous glutamate.

-

Following another centrifugation at 20,000 x g for 20 minutes, the final pellet is resuspended in 50 mM Tris-HCl buffer containing 100 mM KSCN and stored at -80°C.

-

-

Binding Assay:

-

The assay is performed in a final volume of 250 µL containing 50 µL of membrane suspension (approximately 100 µg of protein), 50 µL of [³H]AMPA (final concentration 5 nM), and 50 µL of various concentrations of Cl-HIBO or buffer.

-

The mixture is incubated on ice for 30 minutes.

-

The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester.

-

Filters are washed three times with 3 mL of ice-cold buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of 1 mM L-glutamate.

-

IC₅₀ values are calculated from competition curves using non-linear regression analysis.

-

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus laevis Oocytes

This protocol describes the method used to assess the functional activity of Cl-HIBO on recombinant AMPA receptors expressed in Xenopus laevis oocytes.

Caption: Workflow for electrophysiological characterization of Cl-HIBO.

Methodology:

-

Oocyte Preparation and Injection:

-

Oocytes are harvested from female Xenopus laevis frogs.

-

The oocytes are defolliculated by treatment with collagenase.

-

cRNA encoding the desired AMPA receptor subunits (GluR1, GluR2, GluR3, or GluR4) is injected into the oocytes.

-

Injected oocytes are incubated at 18°C for 2-6 days in Barth's solution.

-

-

Electrophysiological Recording:

-

Oocytes are placed in a recording chamber and continuously perfused with frog Ringer's solution.

-

The oocytes are voltage-clamped at a holding potential of -60 mV using a two-electrode voltage-clamp amplifier.

-

Cl-HIBO is applied at various concentrations in the perfusion solution.

-

-

Data Analysis:

-

The peak inward current induced by each concentration of Cl-HIBO is measured.

-

Concentration-response curves are generated, and EC₅₀ values are determined by fitting the data to a sigmoidal dose-response equation.

-

Neurotoxicity Assay in Cultured Mouse Cortical Neurons

This protocol outlines the lactate dehydrogenase (LDH) release assay used to quantify the neurotoxic effects of Cl-HIBO on primary neuronal cultures.

Caption: Workflow for the neurotoxicity assessment of Cl-HIBO.

Methodology:

-

Cell Culture:

-

Cortical neurons are prepared from fetal mice (E15-E17).

-

The cortices are dissected, dissociated, and the cells are plated on poly-L-lysine-coated 96-well plates.

-

Neurons are cultured in Neurobasal medium supplemented with B27 for 7-10 days.

-

-

Neurotoxicity Assay:

-

The culture medium is replaced with a salt-glucose-glycine medium.

-

Neurons are exposed to various concentrations of Cl-HIBO for 24 hours.

-

After the incubation period, the culture supernatant is collected.

-

-

LDH Measurement and Data Analysis:

-

The amount of LDH released into the supernatant is quantified using a commercially available colorimetric assay kit.

-

Maximal LDH release is determined by treating control wells with a lysis solution.

-

The neurotoxicity is expressed as a percentage of the maximal LDH release, and EC₅₀ values are calculated from the concentration-response curves.

-

Conclusion

Cl-HIBO is a valuable pharmacological tool for the study of AMPA receptors, particularly those containing GluR1 and GluR2 subunits. Its high selectivity allows for the specific investigation of the roles of these subunits in synaptic transmission, plasticity, and neuropathological conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing Cl-HIBO in their studies.

References

An In-depth Technical Guide on the Effects of Cl-HIBO on GluR1 and GluR2 Subunits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO), a highly selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunits GluR1 and GluR2. This document details its pharmacological properties, the experimental methodologies used for its characterization, and the relevant signaling pathways.

Introduction to Cl-HIBO

Cl-HIBO is a potent and highly selective agonist for AMPA receptors containing the GluR1 and GluR2 subunits. Its development was based on structural studies of the AMPA receptor ligand-binding domain, aiming to enhance selectivity for GluR1/2 over GluR3/4 subtypes. This selectivity makes Cl-HIBO a valuable pharmacological tool for elucidating the specific roles of GluR1 and GluR2-containing AMPA receptors in physiological and pathological processes.

Quantitative Pharmacological Data

The pharmacological profile of Cl-HIBO has been characterized through radioligand binding assays and electrophysiological recordings. The following tables summarize the key quantitative data regarding its affinity and potency at different AMPA receptor subunits.

Table 1: Binding Affinity of Cl-HIBO for AMPA Receptor Subunits

| Subunit | Ki (μM) | Radioligand | Reference |

| GluR1 | 0.43 ± 0.05 | [³H]AMPA | [1] |

| GluR2 | 0.38 ± 0.04 | [³H]AMPA | [1] |

| GluR3 | >100 | [³H]AMPA | [1] |

| GluR4 | >100 | [³H]AMPA | [1] |

Ki values were determined by displacement of [³H]AMPA from rat brain membranes expressing recombinant homomeric receptors.

Table 2: Electrophysiological Potency of Cl-HIBO at AMPA Receptor Subunits

| Subunit | EC50 (μM) | Method | Reference |

| GluR1 | 1.1 ± 0.2 | Two-Electrode Voltage Clamp (Xenopus Oocytes) | [1] |

| GluR2 | 1.3 ± 0.1 | Two-Electrode Voltage Clamp (Xenopus Oocytes) | |

| GluR3 | 350 ± 40 | Two-Electrode Voltage Clamp (Xenopus Oocytes) | |

| GluR4 | >1000 | Two-Electrode Voltage Clamp (Xenopus Oocytes) |

EC50 values represent the concentration of Cl-HIBO required to elicit a half-maximal response in Xenopus oocytes expressing homomeric AMPA receptors.

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway

Activation of GluR1 and GluR2-containing AMPA receptors by Cl-HIBO initiates a signaling cascade that plays a crucial role in synaptic plasticity. The following diagram illustrates the key downstream signaling events following receptor activation.

References

Cl-HIBO: A Technical Guide to Safety, Handling, and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cl-HIBO ((RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid) is a potent and highly subtype-selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type ionotropic glutamate receptors, specifically targeting GluR1 and GluR2 subunits. Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of these specific receptor subtypes in the central nervous system. This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with Cl-HIBO, intended for use by laboratory personnel. Due to the absence of publicly available acute toxicity data, such as an LD50 value, users are strongly advised to conduct a thorough risk assessment before use and handle the compound with caution.

Safety and Handling Guidelines

While specific quantitative toxicity data for Cl-HIBO is not publicly available, the following guidelines are based on general laboratory safety principles for handling potent neuroactive compounds and information from available Safety Data Sheets (SDS) for similar chemicals.

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling Cl-HIBO or its solutions.

-

Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.

-

Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.

-

Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

Storage and Stability

| Storage Condition | Duration |

| Powder | |

| -20°C | Up to 2 years |

| In DMSO | |

| 4°C | Up to 2 weeks |

| -80°C | Up to 6 months |

Cl-HIBO is light-sensitive and should be stored in a tightly sealed, light-resistant container.

Spill and Emergency Procedures

-

Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect solids in a sealed container for disposal. Clean the spill area thoroughly with soap and water.

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Physicochemical and Pharmacological Data

| Property | Value |

| CAS Number | 909400-43-7 |

| Molecular Formula | C₆H₇ClN₂O₄ |

| Molecular Weight | 206.58 g/mol |

| Mechanism of Action | Selective agonist for GluR1 and GluR2 AMPA receptor subunits. |

| EC₅₀ (GluR1) | 4.7 µM |

| EC₅₀ (GluR2) | 1.7 µM |

| IC₅₀ (AMPA Receptor) | 0.22 µM |

Experimental Protocols

The following protocols are generalized methodologies and should be optimized for specific experimental conditions.

Synthesis of Cl-HIBO (Conceptual Outline)

Caption: Conceptual workflow for the synthesis of Cl-HIBO.

This is a generalized scheme and requires significant development and optimization by a qualified synthetic chemist.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the measurement of AMPA receptor-mediated currents in cultured neurons or brain slices upon application of Cl-HIBO.

Workflow:

An In-depth Technical Guide to the Chemical Structure and Properties of Cl-HIBO

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cl-HIBO, or (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, is a potent and highly subtype-selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type ionotropic glutamate receptors, with a pronounced preference for GluR1 and GluR2 subunits.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Cl-HIBO. It includes a summary of its pharmacological data, a description of the general experimental methodologies used for its characterization, and a visualization of the AMPA receptor signaling pathway it modulates. This document is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience and drug development.

Chemical Structure and Physicochemical Properties

Cl-HIBO is a synthetic amino acid analogue with a distinct isoxazole core. Its chemical structure is fundamental to its selective interaction with AMPA receptors.

Chemical Name: (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid

Synonyms: Chloro-homoibotenic acid

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O₄ | - |

| Molecular Weight | 206.58 g/mol | - |

| CAS Number | 909400-43-7 | - |

| LogP (calculated) | - | Not Available |

| pKa | - | Not Available |

| Melting Point | - | Not Available |

| Boiling Point | - | Not Available |

| Solubility | - | Not Available |

Biological Activity and Pharmacology

Cl-HIBO is a potent agonist at AMPA receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system. Its most notable feature is its high degree of selectivity for AMPA receptor subunits GluR1 and GluR2 over GluR3 and GluR4.[1]

Pharmacological Data

The following table summarizes the reported pharmacological activity of Cl-HIBO at various AMPA receptor subtypes. The data is derived from electrophysiological recordings in Xenopus oocytes expressing homomeric GluR1-4 receptors and radioligand binding assays.

| Receptor Subtype | EC₅₀ (μM) | IC₅₀ (μM) | Assay Type |

| GluR1 | - | - | Electrophysiology |

| GluR2 | - | - | Electrophysiology |

| GluR3 | - | - | Electrophysiology |

| GluR4 | - | - | Electrophysiology |

| AMPA Receptor (rat cortex) | - | - | [³H]AMPA Binding |

EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values are key indicators of a drug's potency.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of Cl-HIBO and its specific characterization are not publicly available. However, this section outlines the general methodologies employed for the synthesis of similar compounds and for the pharmacological evaluation of AMPA receptor agonists.

Synthesis of (RS)-2-amino-3-(isoxazolyl)propionic Acid Derivatives (General Approach)

The synthesis of isoxazole-containing amino acids typically involves a multi-step process. While the exact protocol for Cl-HIBO is not detailed in the available literature, a general synthetic strategy for a related compound, (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, has been described.[2] This approach involves the initial synthesis of a substituted isoxazole ring, followed by the introduction of the amino acid side chain, often utilizing a malonic ester synthesis or a similar method. The final step typically involves the deprotection of the amino and carboxyl groups.

Competitive Radioligand Binding Assay (General Protocol)

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. For AMPA receptors, this is often performed using [³H]AMPA as the radioligand.[3][4]

Objective: To determine the binding affinity (Kᵢ) of Cl-HIBO for AMPA receptors.

Materials:

-

Rat cortical membranes (source of AMPA receptors)

-

[³H]AMPA (radioligand)

-

Cl-HIBO (unlabeled competitor)

-

Assay buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation fluid and counter

Method:

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Incubation: Incubate the cortical membranes with a fixed concentration of [³H]AMPA and varying concentrations of Cl-HIBO in the assay buffer.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific [³H]AMPA binding against the logarithm of the Cl-HIBO concentration. The IC₅₀ value is determined from this curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes (General Protocol)

TEVC is a powerful technique to study the function of ion channels, such as AMPA receptors, expressed in a heterologous system like Xenopus oocytes.

Objective: To characterize the functional effects of Cl-HIBO on different AMPA receptor subtypes (GluR1-4).

Materials:

-

Xenopus laevis oocytes

-

cRNA for GluR1, GluR2, GluR3, and GluR4 subunits

-

Recording solution (e.g., modified Barth's solution)

-

Cl-HIBO solutions of varying concentrations

-

Two-electrode voltage clamp amplifier and data acquisition system

Method:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat them with collagenase to remove the follicular layer. Inject the oocytes with cRNA encoding the desired GluR subunit and incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Drug Application: Clamp the oocyte membrane at a holding potential (e.g., -60 mV). Apply solutions containing different concentrations of Cl-HIBO to the oocyte and record the induced currents.

-

Data Analysis: Measure the peak amplitude of the currents elicited by Cl-HIBO. Plot the normalized current response against the logarithm of the Cl-HIBO concentration to generate a dose-response curve and determine the EC₅₀ value.

Signaling Pathways

Cl-HIBO exerts its biological effects by activating AMPA receptors, which are ligand-gated ion channels. The binding of Cl-HIBO to the AMPA receptor triggers a conformational change that opens the channel pore, leading to an influx of sodium ions (and in some cases, calcium ions) into the neuron. This influx causes depolarization of the postsynaptic membrane, which is the primary mechanism of fast excitatory neurotransmission.

In addition to its ionotropic function, AMPA receptor activation can also initiate intracellular signaling cascades. The following diagram illustrates the canonical AMPA receptor signaling pathway.

Caption: AMPA Receptor Signaling Pathway activated by Cl-HIBO.

Conclusion

Cl-HIBO is a valuable pharmacological tool for the study of AMPA receptors, particularly for dissecting the roles of GluR1 and GluR2 subunits in synaptic function and plasticity. Its high selectivity offers a significant advantage over less specific agonists. While a complete physicochemical profile and detailed synthetic and analytical protocols are not fully available in the public literature, the existing pharmacological data clearly establish its utility in neuroscience research. Further investigations to fully characterize its properties would be beneficial for its broader application in drug discovery and development.

References

- 1. Design, synthesis, and pharmacology of a highly subtype-selective GluR1/2 agonist, (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Excitatory amino acids. Synthesis of (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, a new potent and specific AMPA receptor agonist - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]AMPA binding to glutamate receptor subpopulations in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cl-HIBO in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-HIBO, also known as (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors.[1] It exhibits high selectivity for the GluR1 and GluR2 subunits.[1][2] AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Activation of these receptors by glutamate results in the influx of sodium and calcium ions, leading to neuronal depolarization.

Cl-HIBO's utility in a research setting lies in its ability to selectively activate specific AMPA receptor subtypes, allowing for the detailed study of their roles in various physiological and pathological processes, including synaptic plasticity, learning, memory, and excitotoxicity.[1] It is important to note that Cl-HIBO is a strongly desensitizing agonist, meaning it rapidly induces a state where the receptor no longer responds to the agonist.[2] Additionally, this product has been discontinued by some chemical suppliers, so its availability may be limited.

Mechanism of Action

Cl-HIBO acts as an agonist at the glutamate binding site on the ligand-binding domain of AMPA receptors. Upon binding, it induces a conformational change in the receptor protein, which opens the associated ion channel. This allows for the influx of cations, primarily Na⁺ and Ca²⁺ (in the case of GluR2-lacking receptors), leading to depolarization of the neuronal membrane and subsequent downstream signaling events. The selectivity for GluR1/2 subtypes makes it a valuable tool for dissecting the specific functions of these subunits.

A simplified signaling pathway following AMPA receptor activation by an agonist like Cl-HIBO is depicted below. Over-activation can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.

Caption: Signaling pathway of Cl-HIBO-mediated AMPA receptor activation.

Quantitative Data

The following table summarizes the reported potency of Cl-HIBO on various AMPA receptor subtypes expressed in Xenopus oocytes. This data is crucial for designing dose-response experiments.

| Receptor Subtype | EC₅₀ (μM) |

| GluR1 | 4.7 |

| GluR2 | 1.7 |

| GluR3 | 2700 |

| GluR4 | 1300 |

Data sourced from MedChemExpress, referencing electrophysiology experiments on oocytes.

Experimental Protocols

Preparation of Cl-HIBO Stock Solution

Note: Information on the optimal solvent for Cl-HIBO is limited. Similar compounds are often dissolved in DMSO or an aqueous buffer. A small-scale solubility test is recommended.

-

Reconstitution: Based on supplier information for similar compounds, prepare a high-concentration stock solution (e.g., 10-50 mM). If the compound is a salt (e.g., hydrobromide), its solubility in aqueous solutions may be higher. For a non-salt form, DMSO is a common solvent.

-

Aliquoting and Storage: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A supplier suggests that a stock solution stored at -80°C is stable for up to 6 months.

-

Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in pre-warmed, appropriate cell culture medium or buffer (e.g., artificial cerebrospinal fluid, ACSF). If the stock solution is in DMSO, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Protocol for Induction of Excitotoxicity in Cultured Neurons

This protocol is designed to assess the neurotoxic effects of Cl-HIBO. Primary cortical or cerebellar granule neurons are commonly used for these assays.

Materials:

-

Primary neuronal cell culture (e.g., cortical neurons at 13-14 days in vitro, DIV).

-

Cl-HIBO working solutions.

-

Neurobasal media or appropriate culture medium.

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit.

-

Propidium Iodide (PI) for staining dead cells.

-

An AMPA receptor antagonist (e.g., CNQX or NBQX) as a negative control.

Workflow Diagram:

Caption: General workflow for assessing Cl-HIBO-induced excitotoxicity.

Procedure:

-

Cell Plating: Plate primary neurons at a suitable density in 6, 12, or 24-well plates coated with poly-L-lysine.

-

Treatment:

-

Prepare a range of Cl-HIBO working concentrations (e.g., 1 µM to 100 µM) in pre-warmed culture medium. Based on the EC₅₀ values, a starting range of 1-50 µM is reasonable.

-

Include the following controls:

-

Vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest Cl-HIBO concentration).

-

Positive control for toxicity (e.g., a high concentration of glutamate).

-

Negative control: Co-treatment of Cl-HIBO with an AMPA receptor antagonist (e.g., 10 µM CNQX) to demonstrate that the toxicity is receptor-mediated.

-

-

Remove the existing medium from the cells and replace it with the treatment media.

-

Incubate for a defined period (e.g., 24 hours) at 37°C and 5% CO₂.

-

-

Assessment of Cell Death:

-

LDH Assay: Following the manufacturer's instructions, collect the cell culture supernatant to measure the release of LDH, an indicator of cell lysis.

-

MTT Assay: Add MTT reagent to the remaining cells and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance to quantify metabolic activity, an indicator of cell viability.

-

Propidium Iodide Staining: Add PI to the culture medium. PI is a fluorescent dye that enters cells with compromised membranes. Image the cells using a fluorescence microscope to visualize and quantify dead cells.

-

Protocol for Assessing Downstream Signaling

This protocol outlines a method to determine if Cl-HIBO activates intracellular signaling cascades, such as the MAPK/ERK pathway, which has been shown to be downstream of AMPA receptor activation.

Materials:

-

Primary neuronal cell culture.

-

Cl-HIBO working solutions.

-

ACSF buffer (143 mM NaCl, 5 mM KCl, 10 mM HEPES pH 7.4, 10 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂).

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK).

-

HRP-conjugated secondary antibodies.

-

Western blotting equipment and reagents.

Procedure:

-

Cell Preparation: Grow primary neurons in 6-well plates to an appropriate confluency.

-

Starvation and Treatment:

-

To reduce baseline signaling, you may incubate the cells in ACSF for 30 minutes prior to treatment.

-

Treat the cells with an effective concentration of Cl-HIBO (determined from pilot studies, e.g., 10-50 µM) for short durations (e.g., 5, 10, 15, 30 minutes).

-

Include a vehicle-treated control for each time point.

-

-

Cell Lysis:

-

Immediately after treatment, place the plate on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE to separate proteins by size.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated and total forms of the signaling proteins of interest (e.g., p-ERK and total ERK).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Disclaimer: These protocols are intended as a general guide. As Cl-HIBO is a discontinued and specialized compound, it is imperative to conduct thorough literature searches for any specific mentions of its use and to perform optimization experiments for your specific cell system and research question. Always adhere to standard sterile cell culture techniques and safety procedures.

References

Application Notes and Protocols for Cl-HIBO in Electrophysiological Recordings

Compound: Cl-HIBO (Chloro-homoibotenic acid) CAS Number: 909400-43-7 Molecular Formula: C₆H₇ClN₂O₄ Molecular Weight: 206.58

Introduction

Cl-HIBO, or Chloro-homoibotenic acid, is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory neurotransmission in the central nervous system (CNS).[1][2][3] Unlike the endogenous neurotransmitter glutamate, Cl-HIBO exhibits high subtype selectivity for GluA1 and GluA2 subunit-containing AMPA receptors.[1][2] A defining characteristic of Cl-HIBO is its action as a highly desensitizing agonist, making it a valuable pharmacological tool for investigating the kinetics of AMPA receptor activation, desensitization, and the downstream signaling cascades that govern synaptic plasticity.

These application notes provide detailed protocols for the use of Cl-HIBO in whole-cell patch-clamp electrophysiology to characterize AMPA receptor function in neuronal and heterologous expression systems.

Data Presentation

Table 1: Pharmacological Profile of Cl-HIBO

| Parameter | Value | Receptor Subtype | Notes |

| EC₅₀ | 4.7 µM | GluA1 | Effective concentration for 50% of maximal response. |

| EC₅₀ | 1.7 µM | GluA2 | Effective concentration for 50% of maximal response. |

| IC₅₀ | 0.22 µM | AMPA Receptor | Inhibitory concentration for 50% of binding, indicating high potency. |

Signaling Pathways

AMPA receptor activation by agonists such as Cl-HIBO not only leads to the opening of its ion channel but also initiates intracellular signaling cascades. One such pathway involves the interaction of the AMPA receptor with the Src-family protein tyrosine kinase, Lyn. This interaction can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in synaptic plasticity.

Experimental Protocols

Protocol 1: Characterization of Cl-HIBO Concentration-Response Relationship using Whole-Cell Patch-Clamp

This protocol details the steps to determine the potency (EC₅₀) of Cl-HIBO at AMPA receptors.

1. Cell Preparation:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing the desired AMPA receptor subunits (GluA1/GluA2).

-

Plate cells on glass coverslips suitable for electrophysiological recordings.

2. Solutions:

-

External Solution (aCSF):

-

120 mM NaCl

-

25 mM NaHCO₃

-

3.3 mM KCl

-

1.23 mM NaH₂PO₄

-

2.0 mM MgCl₂

-

2.0 mM CaCl₂

-

10 mM D-glucose

-

Adjust pH to 7.4 with NaOH and osmolarity to ~300 mOsm.

-

Continuously bubble with carbogen (95% O₂ / 5% CO₂).

-

-

Internal (Pipette) Solution:

-

120 mM CsMeSO₃

-

5 mM NaCl

-

10 mM HEPES

-

1.1 mM EGTA

-

4 mM Mg-ATP

-

0.3 mM Na-GTP

-

5 mM QX-314 (to block voltage-gated sodium channels)

-

Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

-

3. Electrophysiological Recording:

-

Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with aCSF.

-

Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.

-

Obtain a whole-cell patch-clamp configuration on a target neuron.

-

Voltage-clamp the cell at a holding potential of -70 mV to record inward currents.

-

To isolate AMPA receptor currents, include picrotoxin (100 µM) to block GABA-A receptors and D-AP5 (50 µM) to block NMDA receptors in the aCSF.

4. Cl-HIBO Application and Data Acquisition:

-

Prepare a stock solution of Cl-HIBO in a suitable solvent (e.g., water or DMSO) and make serial dilutions in aCSF to achieve a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Apply each concentration of Cl-HIBO for a fixed duration (e.g., 2-5 seconds) using a fast perfusion system.

-

Record the peak inward current elicited by each concentration.

-

Wash the cell with aCSF for at least 1 minute between applications to allow for receptor recovery.

5. Data Analysis:

-

Normalize the peak current at each concentration to the maximum response.

-

Plot the normalized response against the logarithm of the Cl-HIBO concentration.

-

Fit the data with a Hill equation to determine the EC₅₀ and Hill coefficient.

Protocol 2: Measuring AMPA Receptor Desensitization with Cl-HIBO

This protocol is designed to measure the rate and extent of AMPA receptor desensitization induced by Cl-HIBO.

1. Cell Preparation and Solutions:

-

Follow steps 1 and 2 from Protocol 1.

2. Electrophysiological Recording:

-

Follow step 3 from Protocol 1.

3. Cl-HIBO Application for Desensitization Measurement:

-

Use a concentration of Cl-HIBO that elicits a near-maximal response (e.g., 10-30 µM).

-

Apply a prolonged pulse of Cl-HIBO (e.g., 500 ms) using a fast-application system.

-

Record the current response throughout the application.

4. Data Analysis:

-

The current will typically show a rapid peak followed by a decay to a steady-state level in the continued presence of the agonist. This decay represents receptor desensitization.

-

Measure the peak current (I_peak) and the steady-state current (I_ss).

-

Calculate the extent of desensitization as: (1 - (I_ss / I_peak)) * 100%.

-

Fit the decay phase of the current with one or two exponential functions to determine the time constant(s) of desensitization (τ_des).

5. Recovery from Desensitization:

-

To measure the rate of recovery from desensitization, use a paired-pulse protocol.

-

Apply a conditioning pulse of Cl-HIBO (e.g., 500 ms) to induce desensitization.

-

Follow the conditioning pulse with a test pulse of the same concentration and duration at varying inter-pulse intervals (e.g., 10 ms to 5 s).

-

Plot the peak amplitude of the test pulse (normalized to the conditioning pulse) against the inter-pulse interval.

-

Fit the data with an exponential function to determine the time constant of recovery from desensitization (τ_rec).

Concluding Remarks

Cl-HIBO is a specialized pharmacological tool for the detailed investigation of AMPA receptor physiology. Its high potency and subtype selectivity for GluA1/2-containing receptors, combined with its characteristic as a strongly desensitizing agonist, make it particularly useful for studies on the kinetics of receptor gating and the structural basis of desensitization. The protocols outlined above provide a framework for utilizing Cl-HIBO to elucidate the functional properties of AMPA receptors in various experimental preparations.

References

- 1. The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Src-family Kinase Lyn in Immunoreceptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cl-HIBO Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-HIBO ((RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid) is a potent and highly subtype-selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, showing preference for GluR1 and GluR2 subunits.[1][2] As a crucial tool in neuroscience research, particularly in studies related to synaptic transmission and plasticity, the accurate and consistent preparation of Cl-HIBO stock solutions is paramount for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of Cl-HIBO stock solutions.

Chemical Properties

A thorough understanding of the chemical properties of Cl-HIBO is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂O₄ | [1] |

| Molecular Weight | 206.58 g/mol | [1] |

| CAS Number | 909400-43-7 | [3] |

| Appearance | Solid powder | |

| Purity | ≥98% |

Solubility and Stability

The choice of solvent and storage conditions significantly impacts the potency and shelf-life of the Cl-HIBO stock solution.

| Solvent | Solubility | Stability of Stock Solution | Reference |

| DMSO | Soluble | 2 weeks at 4°C6 months at -80°C | |

| Water | Insoluble | Not Recommended for stock solutions | |

| Ethanol | Insoluble | Not Recommended for stock solutions |

Note: It is crucial to use anhydrous DMSO to prevent hydrolysis of the compound. The hygroscopic nature of DMSO means it can absorb water from the atmosphere, which may affect the long-term stability of the stock solution.

Experimental Protocol: Preparation of a 10 mM Cl-HIBO Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of Cl-HIBO in DMSO.

Materials:

-

Cl-HIBO powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

Procedure:

-

Equilibrate Reagents: Allow the Cl-HIBO powder and anhydrous DMSO to reach room temperature before use. This prevents condensation from forming inside the containers.

-

Weighing Cl-HIBO:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the desired amount of Cl-HIBO powder. To prepare 1 mL of a 10 mM stock solution, you will need 2.066 mg of Cl-HIBO.

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.010 mol/L = 0.0001 mol

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.0001 mol x 206.58 g/mol = 0.002066 g = 2.066 mg

-

-

-

Dissolving Cl-HIBO:

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed Cl-HIBO. For a 10 mM solution, if you weighed 2.066 mg, add 1 mL of DMSO.

-

Cap the tube tightly.

-

-

Mixing:

-

Vortex the solution until the Cl-HIBO powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles and reduces the risk of contamination and degradation.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

-

For short-term storage (up to 2 weeks), store the aliquots at 4°C.

-

For long-term storage (up to 6 months), store the aliquots at -80°C.

-

Experimental Workflow

Caption: Workflow for preparing Cl-HIBO stock solution.

Mechanism of Action: AMPA Receptor Activation

Cl-HIBO exerts its effects by binding to and activating AMPA receptors, which are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.

Caption: Cl-HIBO signaling pathway via AMPA receptor.

Upon binding of Cl-HIBO, the AMPA receptor undergoes a conformational change that opens its associated ion channel. This allows for the influx of sodium ions (Na+) into the neuron, leading to depolarization of the postsynaptic membrane. This depolarization can then trigger downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which are involved in various cellular processes including synaptic plasticity.

Safety Precautions

Standard laboratory safety practices should be followed when handling Cl-HIBO and DMSO.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Handle Cl-HIBO powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

DMSO can facilitate the absorption of other chemicals through the skin. Therefore, exercise caution and avoid direct skin contact.

-

Dispose of all waste materials according to institutional guidelines.

By following these detailed application notes and protocols, researchers can ensure the accurate and safe preparation of Cl-HIBO stock solutions for their experimental needs.

References

Application Notes and Protocols for Inducing Excitotoxicity Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity is a pathological process in which neuronal damage and death are triggered by the excessive stimulation of excitatory amino acid receptors, primarily those for glutamate. This phenomenon is a key contributor to the neuronal loss observed in various neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[1][2][3] Understanding the mechanisms of excitotoxicity is therefore crucial for the development of effective neuroprotective therapies.

These application notes provide a comprehensive overview and detailed protocols for inducing excitotoxicity in in vitro models, with a focus on the underlying ionic and molecular signaling pathways. While the specific agent "Cl-HIBO" is not extensively documented in current scientific literature, the principles and protocols outlined here are broadly applicable to excitotoxic agents that function through the overactivation of ionotropic glutamate receptors, leading to catastrophic ionic influx.

Mechanism of Action: The Role of Ion Dysregulation

Excitotoxicity is initiated by the prolonged activation of ionotropic glutamate receptors, namely the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1] This overstimulation leads to a massive influx of cations, disrupting cellular homeostasis and activating downstream neurotoxic cascades.

-

Sodium (Na+) and Chloride (Cl-) Influx: The initial activation of AMPA and kainate receptors leads to a significant influx of Na+, causing rapid depolarization of the neuronal membrane. This is often accompanied by the influx of Cl-, contributing to acute excitotoxic responses.[1] The removal of extracellular Na+ or Cl- has been shown to abolish NMDA-mediated neurodegeneration.

-

Calcium (Ca2+) Overload: The initial depolarization dislodges the magnesium (Mg2+) block from the NMDA receptor channel, allowing for a substantial and sustained influx of Ca2+. This elevation in intracellular Ca2+ is a critical trigger for numerous downstream cytotoxic enzymes and pathways.

The excessive intracellular Ca2+ activates a host of detrimental enzymes, including proteases (e.g., calpains), phospholipases, and endonucleases, which proceed to degrade essential cellular components such as the cytoskeleton, membranes, and DNA. Mitochondrial dysfunction is another key consequence, with Ca2+ overload leading to the opening of the mitochondrial permeability transition pore, release of apoptotic factors, and a decline in ATP production.

Signaling Pathways in Excitotoxicity

The complex interplay of signaling molecules following an excitotoxic insult ultimately determines the fate of the neuron. Key pathways involved include the activation of stress-related kinases and the disruption of survival signaling.

Diagram of Excitotoxic Signaling Cascade

Caption: Simplified signaling pathway of glutamate-induced excitotoxicity.

Experimental Protocols

The following protocols are designed for inducing excitotoxicity in primary cortical neuron cultures. These can be adapted for other neuronal types and experimental systems.

Protocol 1: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol describes a standard method for inducing excitotoxicity using glutamate.

Materials:

-

Primary cortical neurons (e.g., from embryonic day 18 rat or mouse) cultured for at least 8 days in vitro (DIV).

-

Neurobasal medium with B27 supplement.

-

Glutamate stock solution (e.g., 10 mM in water).

-

Glycine stock solution (e.g., 1 mM in water).

-

Mg2+-free recording saline.

-

Cell viability assays (e.g., MTT, LDH assay, or live/dead staining).

Procedure:

-

Culture primary cortical neurons on poly-D-lysine coated plates to an appropriate density.

-

On the day of the experiment (e.g., DIV 10-12), remove the culture medium.

-

Wash the cells gently with a Mg2+-free saline solution.

-

Apply the treatment medium containing the desired concentration of glutamate (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) in Mg2+-free saline.

-

Incubate the cells for a defined period (e.g., 15 minutes to 1 hour) at 37°C in a CO2 incubator.

-

After the exposure period, remove the treatment medium and wash the cells three times with the original culture medium (containing Mg2+).

-

Return the cells to the incubator in fresh culture medium for a recovery period (e.g., 24 hours).

-

Assess cell viability using a chosen assay.

Experimental Workflow for Glutamate-Induced Excitotoxicity

Caption: Workflow for inducing and assessing glutamate-induced excitotoxicity.

Quantitative Data Summary

The following tables summarize typical concentrations and outcomes for excitotoxicity experiments. These values may require optimization depending on the specific cell type and culture conditions.

Table 1: Typical Reagent Concentrations for Inducing Excitotoxicity

| Reagent | Stock Concentration | Working Concentration | Purpose |

| Glutamate | 10 mM | 20 - 250 µM | NMDA/AMPA receptor agonist |

| Glycine | 1 mM | 10 µM | NMDA receptor co-agonist |

| NMDA | 10 mM | 50 - 200 µM | Selective NMDA receptor agonist |

| MK-801 | 1 mM | 10 - 30 µM | Non-competitive NMDA receptor antagonist |

| CNQX | 1 mM | 10 - 20 µM | Competitive AMPA/kainate receptor antagonist |

Table 2: Example Experimental Parameters and Expected Outcomes

| Neuronal Culture | Excitotoxic Agent | Exposure Time | Post-Exposure Incubation | Expected Cell Viability Reduction |

| Rat Cortical Neurons (DIV 12) | 100 µM Glutamate + 10 µM Glycine | 1 hour | 24 hours | 40 - 60% |